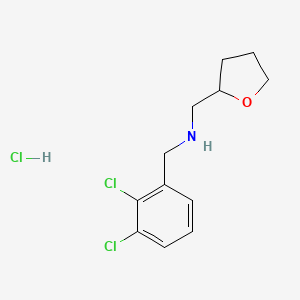![molecular formula C15H21ClN2O B4675661 N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea](/img/structure/B4675661.png)
N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea
Vue d'ensemble
Description
N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea, commonly known as CPPU, is a synthetic plant growth regulator that has gained attention in the field of agriculture and horticulture. CPPU is a cytokinin-like compound that has been reported to promote cell division, increase fruit size, and enhance fruit quality in various crops. In
Mécanisme D'action
CPPU acts by binding to the cytokinin receptors in plants, thereby activating the cytokinin signaling pathway. This results in the promotion of cell division and differentiation, leading to increased fruit size and yield. CPPU also inhibits the activity of the enzyme polyphenol oxidase, which is responsible for the browning of fruits and vegetables, thereby enhancing fruit quality.
Biochemical and physiological effects:
CPPU has been reported to have various biochemical and physiological effects on plants. It promotes the synthesis of proteins and nucleic acids, leading to increased cell division and differentiation. CPPU also increases the activity of enzymes involved in photosynthesis, leading to increased plant growth and yield. Additionally, CPPU has been reported to enhance the antioxidant capacity of plants, leading to improved stress tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
CPPU has several advantages for lab experiments, including its stability, low toxicity, and ease of application. However, CPPU can be expensive, and its effects can vary depending on the crop species and environmental conditions. Furthermore, CPPU can have negative effects on the environment if not used properly.
Orientations Futures
There are several future directions for research on CPPU. One area of interest is the optimization of CPPU application methods to maximize its effects on fruit quality and yield. Another area of interest is the identification of the molecular targets of CPPU in plants, which could provide insights into its mechanism of action. Additionally, there is a need for more research on the environmental impacts of CPPU, as well as its effects on human health and safety.
Applications De Recherche Scientifique
CPPU has been widely used in various crops, including grapes, apples, kiwifruit, and strawberries, to enhance fruit quality and yield. Studies have shown that CPPU application can increase fruit size, improve fruit firmness, and delay fruit ripening. CPPU has also been reported to promote cell division and differentiation in plant tissues, leading to the formation of more flowers and fruits.
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-cyclopentylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-14(11-7-9-12(16)10-8-11)18-15(19)17-13-5-3-4-6-13/h7-10,13-14H,2-6H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDWLLKLYQLDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)propyl]-3-cyclopentylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



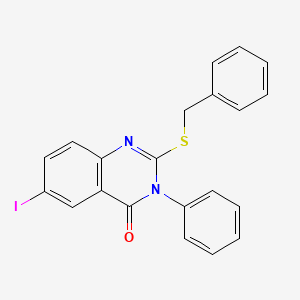
![N-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4675587.png)

![4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4675601.png)
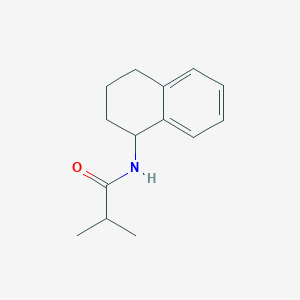
![3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4675620.png)
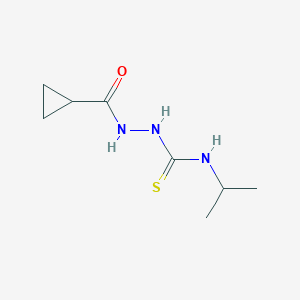
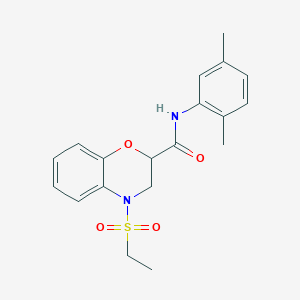


![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4675650.png)
![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4675652.png)
![2-[1-cyclopentyl-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-piperazinyl]ethanol](/img/structure/B4675656.png)
